8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one features a cyclopenta[c]chromen-4-one core substituted at position 7 with a 3-methoxybenzyloxy group and at position 8 with a hexyl chain. The hexyl chain enhances lipophilicity, while the 3-methoxybenzyloxy group introduces steric and electronic effects distinct from para-substituted or poly-methoxy analogs .
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-hexyl-7-[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H30O4/c1-3-4-5-6-10-19-15-23-21-12-8-13-22(21)26(27)30-25(23)16-24(19)29-17-18-9-7-11-20(14-18)28-2/h7,9,11,14-16H,3-6,8,10,12-13,17H2,1-2H3 |
InChI Key |
HRRVRXAJVQBOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 7
The benzyloxy group at position 7 is a critical modulator of reactivity and interactions. Key comparisons include:
- 3-Methoxybenzyloxy (Target Compound) : Meta-substitution may favor specific hydrogen bonding or π-π stacking compared to para-substituted analogs.
- Molecular weight (406.514) and formula (C₂₆H₃₀O₄) are identical to the target compound, but the methoxy position impacts dipole moments .
- 3,4,5-Trimethoxybenzyloxy () : Increased polarity (C₂₈H₃₄O₆, MW 466.574) due to three methoxy groups, which may enhance water solubility but reduce membrane permeability .
- Chlorinated Benzyloxy Groups () : Substitutions like 4-chloro or 2-chloro benzyloxy (e.g., CID 978409, C₁₉H₁₄Cl₂O₃) introduce electronegative atoms, increasing reactivity in electrophilic reactions .
Substituent Variations at Position 8
- Hexyl Chain (Target Compound) : The C6 alkyl chain enhances lipophilicity, favoring interactions with hydrophobic biological targets.
- Chloro Substituent () : Smaller and electronegative, chloro groups (e.g., CID 978411, C₂₀H₁₇ClO₄) may improve metabolic stability but reduce bioavailability due to decreased solubility .
Functional Group Additions
- 2-Oxopropoxy () : The ketone group in 6-methyl-7-(2-oxopropoxy)-... (CAS 307548-94-3) enhances reactivity in condensation reactions, making it a versatile synthetic intermediate .
- Acetic Acid Derivative () : Introduction of a carboxylic acid (CID 301196-64-5) drastically increases water solubility and acidity, enabling salt formation for pharmaceutical formulations .
Research Findings and Implications
Physicochemical Properties
- Solubility : The hexyl chain in the target compound reduces aqueous solubility compared to shorter-chain analogs (e.g., methyl in ) but improves lipid bilayer penetration .
- Thermal Stability : Crystallographic studies () using SHELXL refinements highlight that methoxy and chloro substituents stabilize molecular packing via van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
